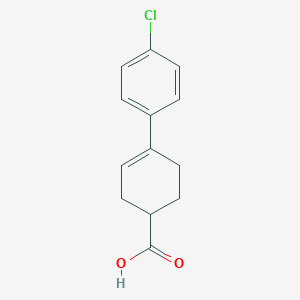

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Overview

Description

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Although specific research directly related to this compound is limited, insights can be drawn from studies on structurally related compounds.

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves palladium-catalyzed cyclization processes. For example, 2-bromocyclohex-1-enecarboxylic acids have been carbonylatively cyclized with arylhydrazines under carbon monoxide pressure in the presence of a palladium catalyst to give hydroisoindoline diones, highlighting a method that could potentially be adapted for the synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (Il Yoon & C. Cho, 2015).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of cyclohexene derivatives. For instance, the crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one was determined by X-ray diffraction, providing insights into the conformation and interactions within such molecules (Zhao et al., 2009).

Chemical Reactions and Properties

Cyclohexene derivatives undergo various chemical reactions, such as ring-closing metathesis and diastereoselective Grignard reactions, to synthesize functionalized compounds. These reactions highlight the versatility of cyclohexene derivatives in synthetic chemistry (Xin Cong & Z. Yao, 2006).

Physical Properties Analysis

The physical properties, including crystal packing and hydrogen bonding patterns, of cyclohexene derivatives can be studied through X-ray crystallography. For example, 4-chlorophenoxyacetic acid included in beta-cyclodextrin exhibited unique stacking and hydrogen bonding patterns, demonstrating the importance of physical characterization in understanding material properties (Frantzeska Tsorteki et al., 2005).

Chemical Properties Analysis

The chemical properties of cyclohexene derivatives, such as reactivity and stability, can be influenced by their molecular structure. Studies on the reactivity of various substituted phenyl-cyclohex-1-enecarboxylic acids with diazodiphenylmethane in different solvents have provided insights into the effects of molecular structure on chemical reactivity (J. Nikolic, G. Uscumlic, & I. Juranić, 2010).

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid and related compounds are extensively used in chemical synthesis. For example, 2-Bromocyclohex-1-enecarboxylic acids, which are structurally similar, are used in palladium-catalyzed cyclization processes to produce 2-anilinohydroisoindoline-1,3-diones, highlighting their utility in complex organic syntheses (Yoon & Cho, 2015). Additionally, the reactivities of 2-(4-substituted phenyl)-cyclohex-1-enecarboxylic acids with diazodiphenylmethane have been studied, demonstrating their importance in understanding chemical kinetics and solvent effects (Nikolic, Uscumlic, & Juranić, 2010).

Photogeneration and Reactivity of Aryl Cations

Research into the photogeneration and reactivity of aryl cations from aromatic halides, such as 4-chlorophenol, has shown that these compounds can lead to various products through different reaction paths, including reductive dehalogenation (Protti, Fagnoni, Mella, & Albini, 2004). This kind of research is vital for understanding the fundamental processes in photochemistry.

Environmental Applications

Compounds like 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid are also significant in environmental science. For instance, studies on the hydrodechlorination of 4-chlorophenol in aqueous phases using various catalysts offer insights into removing toxic chlorinated compounds from water, thereby addressing environmental pollution issues (Calvo, Gilarranz, Casas, Mohedano, & Rodriguez, 2006).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid, such as certain enaminones, have been investigated for their potential as anticonvulsants. The crystal structures of these compounds provide insights into their interactions and possible therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEVPYKWPGVGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614302 | |

| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid | |

CAS RN |

165317-79-3 | |

| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)

![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)